molecular formula C10H16ClNO3 B564173 rac Metanephrine-d3 Hydrochloride Salt

rac Metanephrine-d3 Hydrochloride Salt

Cat. No.: B564173
M. Wt: 236.71 g/mol
InChI Key: HRIQFVCFOPJYEQ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Scientific Research Applications

  • Mechanism of Action

    Target of Action

    The primary target of rac Metanephrine-d3 Hydrochloride Salt is the norepinephrine (NE) receptor . The NE receptor is a G-protein coupled receptor that regulates a wide array of physiological processes .

    Mode of Action

    This compound functions as a potent agonist of the NE receptor . Upon binding to the NE receptor, it activates intracellular signaling pathways .

    Biochemical Pathways

    The activation of the NE receptor by this compound triggers cascades that result in the release of neurotransmitters and hormones such as dopamine, serotonin, and epinephrine . These substances play crucial roles in various physiological processes, including the regulation of mood, sleep, and appetite (serotonin), the regulation of attention and responding actions in the brain (dopamine), and the fight-or-flight response (epinephrine).

    Result of Action

    The molecular and cellular effects of this compound’s action involve the activation of the NE receptor and the subsequent release of neurotransmitters and hormones . This can lead to various physiological responses, depending on the specific neurotransmitters and hormones released and the cells they interact with.

    Safety and Hazards

    The safety data sheet indicates that “rac Metanephrine-d3 Hydrochloride Salt” is toxic if swallowed and in contact with skin . It also causes skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

    Preparation Methods

    • Synthetic Routes : Metanephrine-d3 (hydrochloride) can be synthesized through various methods, including isotopic labeling during synthesis.
    • Industrial Production : While specific industrial production methods are not widely documented, it is typically prepared in research or clinical laboratories.
  • Chemical Reactions Analysis

    • Reactions : Metanephrine-d3 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions : These reactions involve standard reagents and conditions used in organic chemistry.
    • Major Products : The primary products formed depend on the specific reaction. For example, oxidation may yield different metabolites or derivatives.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HRIQFVCFOPJYEQ-NIIDSAIPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC(C1=CC(=C(C=C1)O)OC)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    236.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.